2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide
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Overview
Description
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and an acetamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a reaction involving 1-(2-methylphenyl)pyrazole and suitable coupling agents.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A precursor used in the synthesis of the target compound.
1-(2-Methylphenyl)pyrazole: Another precursor involved in the synthetic route.
Acetamide Derivatives:
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide stands out due to its unique combination of a morpholine ring, pyrazole ring, and acetamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-6-4-5-7-18(14)23-12-17(9-21-23)8-20-19(24)13-22-10-15(2)25-16(3)11-22/h4-7,9,12,15-16H,8,10-11,13H2,1-3H3,(H,20,24)/t15-,16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNJKEYAWVQJHM-IYBDPMFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CN(N=C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NCC2=CN(N=C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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